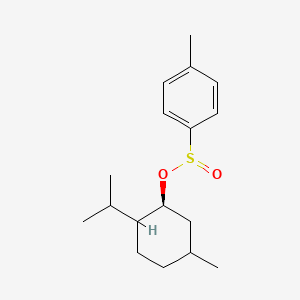

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Descripción general

Descripción

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is an organic compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinyl functional group attached to an aromatic ring. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically involves the reaction of (1S)-2-Isopropyl-5-methylcyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfinyl sulfur, leading to the formation of sulfonamides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary amines, alcohols.

Major Products

Oxidation: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate.

Reduction: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfide.

Substitution: Various sulfonamides and sulfonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Chiral synthesis : The compound's chiral nature allows it to participate in asymmetric reactions, producing enantiomerically enriched products.

- Functional group transformations : Its sulfonate group can be transformed into other functional groups, facilitating complex molecule construction.

Pharmaceutical Applications

The biological activity of this compound suggests potential therapeutic uses. Compounds with similar structures have exhibited pharmacological properties such as:

- Anti-inflammatory effects : Studies indicate that sulfonate compounds can modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

- Antimicrobial activity : The compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Research involving biological assays is crucial to determine the efficacy and safety profile of this compound, typically assessed through dose-response relationships.

Case Studies

Several studies have documented the applications of this compound in various contexts:

- Synthesis of Chiral Sulfinate Esters :

-

Biological Interaction Studies :

- Research focused on the binding affinity of this compound to specific biological targets, revealing its potential as a lead compound for drug development in anti-inflammatory therapies.

- Environmental Applications :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for asymmetric synthesis and functional group transformations. |

| Pharmaceuticals | Potential anti-inflammatory and antimicrobial agent; requires further research. |

| Biological Research | Studied for binding affinities and interactions with biological targets. |

| Environmental Science | Investigated for potential use in bioremediation processes. |

Mecanismo De Acción

The mechanism of action of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves its reactivity at the sulfinyl sulfur. This reactivity allows it to participate in various nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a precursor in chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

- (1S,4S,5S)-4-Cyclohexylcarbamoylamino-5-isopropyl-2-methyl-2-cyclohexen-1-yl N-(2-dimethylaminoethyl)acetamide .

Uniqueness

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is unique due to its specific stereochemistry, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and materials .

Actividad Biológica

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate, identified by its CAS number 1517-82-4, is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications in various fields, including medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.45 g/mol. The structure consists of a cyclohexyl group substituted with isopropyl and methyl groups, linked to a 4-methylbenzenesulfinate moiety. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that sulfonate compounds exhibit antimicrobial properties. For instance, a study demonstrated that related sulfonate derivatives showed significant inhibition against various bacterial strains. Although specific data for this compound is limited, it can be hypothesized that it may possess similar antimicrobial effects due to structural similarities with other active sulfonates .

Cytotoxicity and Cell Viability

Research focusing on cytotoxic effects has highlighted the importance of assessing the viability of cell lines exposed to sulfonate compounds. In one study, derivatives similar to this compound were tested on human cancer cell lines, revealing varying degrees of cytotoxicity. The findings suggested that modifications in the sulfonate structure could enhance or diminish cytotoxic effects .

Enzyme Inhibition

Sulfonates are known to interact with various enzymes, potentially acting as inhibitors or activators. For example, compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways. Future studies could explore whether this compound exhibits enzyme modulation capabilities, contributing to its therapeutic potential.

Synthesis and Analytical Methods

The synthesis of this compound typically involves the reaction of corresponding alcohols with sulfinate reagents under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Toxicological Assessments

A comprehensive toxicological assessment was conducted on related sulfonate compounds, focusing on their effects on mammalian cells. The results indicated that certain structural features significantly influenced toxicity levels, underscoring the need for thorough evaluation of this compound in future studies .

Environmental Impact

The environmental persistence and bioaccumulation potential of sulfonates have raised concerns regarding their ecological impact. Studies have shown that some sulfonates can affect aquatic life, prompting further investigation into the environmental fate of this compound .

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICGNSARVCSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934331 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-82-4 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in chiral sulfoxide synthesis?

A1: This compound acts as a chiral resolving agent, meaning it reacts with a racemic mixture to form diastereomeric pairs, which, unlike enantiomers, possess different physical properties. This difference allows for separation techniques like crystallization to isolate the desired enantiomer. [(1)] This is particularly useful for synthesizing chiral sulfoxides, compounds with applications in pharmaceuticals and asymmetric catalysis.

Q2: What is the mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in forming chiral sulfoxides?

A3: This compound undergoes nucleophilic substitution reactions. When reacted with an organometallic reagent, like a Grignard reagent, the nucleophile attacks the sulfur atom, displacing the menthyl group with inversion of configuration at the sulfur center. [(1)] This stereospecific reaction yields a chiral sulfoxide with the desired configuration.

Q3: Can you describe the structural characterization of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A4:

Molecular Formula: C17H26O2S* Molecular Weight: 294.50 g/mol * Spectroscopic Data:* Characterization often involves techniques like NMR spectroscopy and polarimetry. [(1)] The specific optical rotation, [α]D, is -202° (acetone, c = 2.0), confirming its enantiomeric purity.

Q4: Are there any improvements or alternatives to the traditional synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A5: Yes, recent research has focused on enhancing the efficiency of its synthesis. Solladie's procedure, involving modifications to reaction conditions, offers a cost-effective method for producing a significant amount of enantiopure (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in a shorter timeframe while minimizing by-product formation. [(3)]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.